

Application Note: Ginsenoside Rh3 in Anti-Angiogenesis Research

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Compound of Interest

Compound Name: Ginsenoside Rh3

Cat. No.: B191329

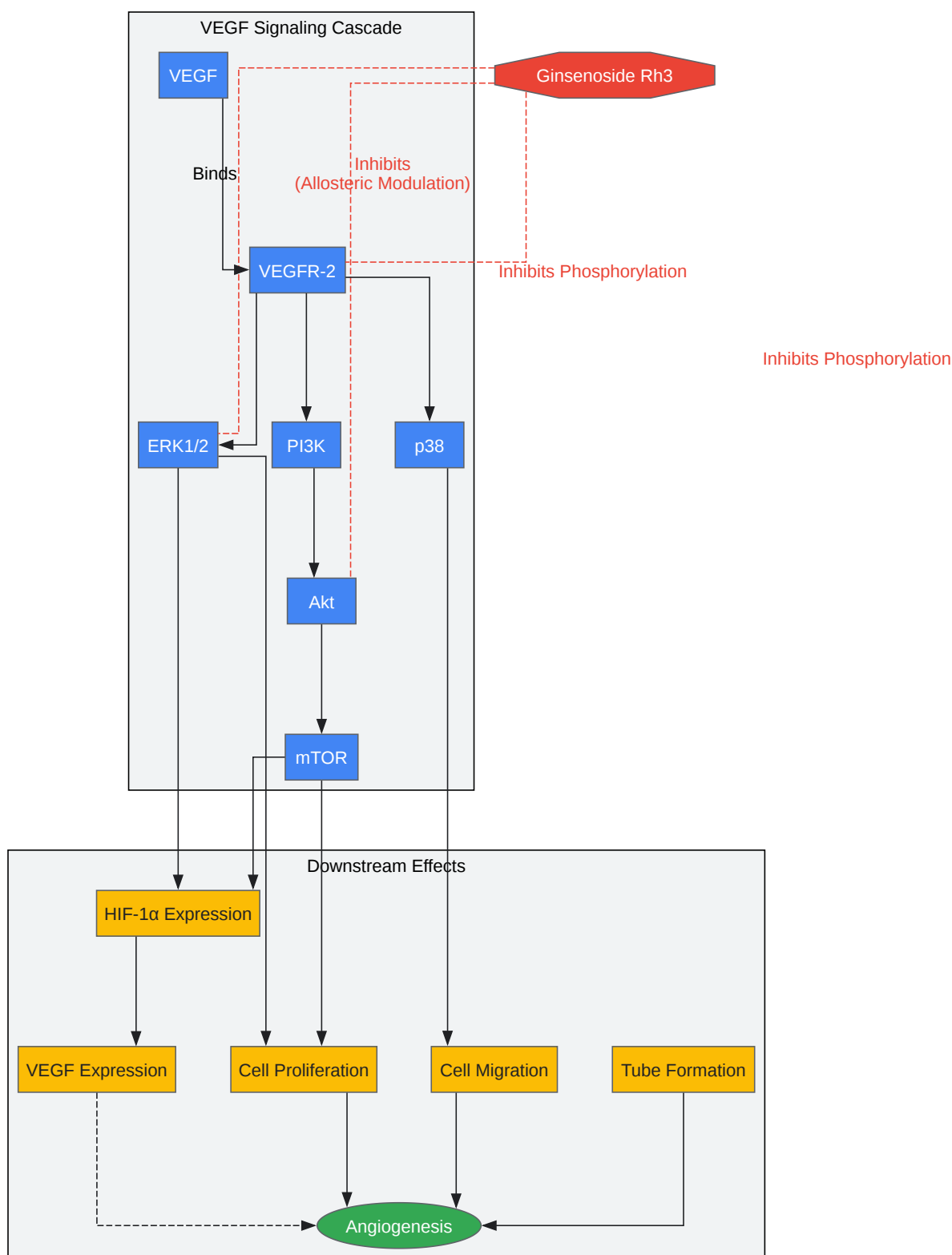
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Audience: Researchers, scientists, and drug development professionals.

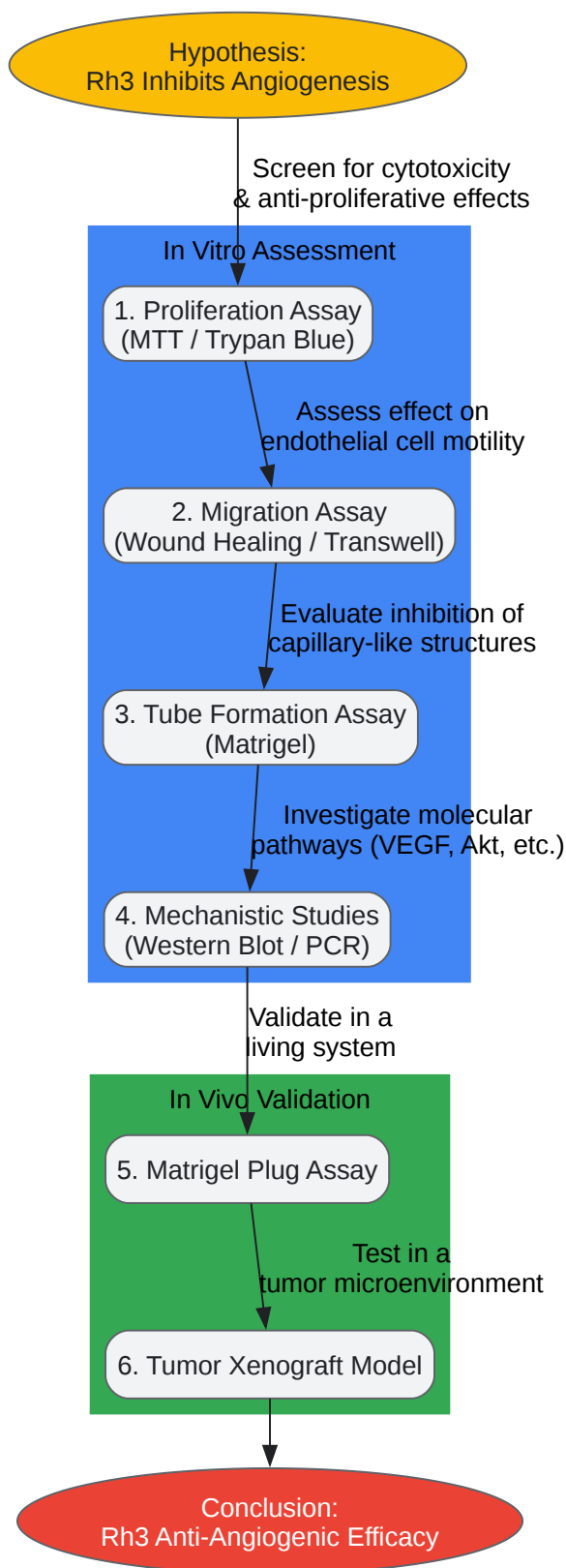
Introduction **Ginsenoside Rh3**, a steroidal saponin derived from *Panax ginseng*, has garnered significant attention for its potent anti-cancer properties. A critical facet of its anti-tumor activity is its ability to inhibit angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels.[1][2] Aberrant angiogenesis is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth and metastasis.[3] **Ginsenoside Rh3**, along with its closely related epimer Ginsenoside Rg3, exerts its anti-angiogenic effects by modulating key signaling pathways that regulate endothelial cell proliferation, migration, and differentiation.[1][4][5] This document provides an overview of the mechanisms, quantitative data, and detailed protocols for studying the anti-angiogenic effects of **Ginsenoside Rh3**.

Mechanism of Action: Targeting Pro-Angiogenic Signaling Pathways

Ginsenoside Rh3 primarily targets the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a master regulator of angiogenesis.[1][6] Research indicates that Rh3 and its epimers can act as allosteric modulators of VEGF Receptor 2 (VEGFR-2), reducing the efficacy of VEGF binding and subsequent receptor activation.[7] This initial blockade triggers the downstream inhibition of several critical signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK.[4][6][8][9][10] The suppression of these pathways culminates in the reduced expression of Hypoxia-Inducible Factor 1 α (HIF-1 α) and VEGF, key transcription factors and growth factors essential for neovascularization.[6][8][11]



Ginsenoside Rh3 inhibits angiogenesis by blocking the VEGF/VEGFR-2 signaling pathway and its downstream effectors.



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